molecular formula C8H8N4S B15146975 5-Hydrazinyl-3-phenyl-1,2,4-thiadiazole CAS No. 38379-75-8

5-Hydrazinyl-3-phenyl-1,2,4-thiadiazole

Cat. No.: B15146975
CAS No.: 38379-75-8
M. Wt: 192.24 g/mol
InChI Key: ADTJCPOXCWPHLS-UHFFFAOYSA-N
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Description

5-Hydrazinyl-3-phenyl-1,2,4-thiadiazole is a heterocyclic compound that features a thiadiazole ring, which consists of two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydrazinyl-3-phenyl-1,2,4-thiadiazole typically involves the reaction of hydrazine derivatives with phenyl-substituted thiadiazole precursors. One common method includes the cyclization of hydrazine with phenylthiosemicarbazide under acidic conditions . The reaction is usually carried out in ethanol or methanol as solvents, with the addition of a catalytic amount of hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as solvent-free reactions or the use of eco-friendly solvents, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5-Hydrazinyl-3-phenyl-1,2,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, alkylating agents, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Hydrazinyl-3-phenyl-1,2,4-thiadiazole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 5-Hydrazinyl-3-phenyl-1,2,4-thiadiazole is unique due to its hydrazinyl group, which imparts distinct chemical reactivity and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

38379-75-8

Molecular Formula

C8H8N4S

Molecular Weight

192.24 g/mol

IUPAC Name

(3-phenyl-1,2,4-thiadiazol-5-yl)hydrazine

InChI

InChI=1S/C8H8N4S/c9-11-8-10-7(12-13-8)6-4-2-1-3-5-6/h1-5H,9H2,(H,10,11,12)

InChI Key

ADTJCPOXCWPHLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NSC(=N2)NN

Origin of Product

United States

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